2-Undecanol

Übersicht

Beschreibung

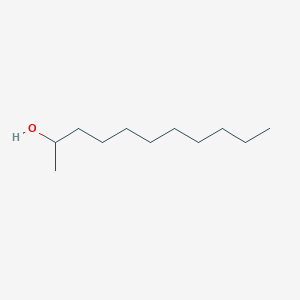

2-Undecanol (CAS: 1653-30-1) is a secondary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol. It is characterized by a hydroxyl group (-OH) at the second carbon of an 11-carbon chain. This compound is widely utilized in flavor and fragrance industries due to its waxy, fatty, clean, and fresh odor, as well as its sarsaparilla-like notes . It also serves as a pheromone in certain insect species and is employed in synthetic organic chemistry, such as acting as a sacrificial alcohol additive in ruthenium-catalyzed isomerization reactions .

Vorbereitungsmethoden

Reduction of Methyl Nonyl Ketone

The most widely documented method for synthesizing 2-undecanol involves the reduction of methyl nonyl ketone (2-undecanone). This reaction typically employs sodium metal in an alcoholic solvent, a process rooted in classical Bouveault-Blanc reduction principles .

Reaction Mechanism and Conditions

The reduction proceeds via the interaction of sodium metal with alcohol (e.g., ethanol) to generate sodium ethoxide, which facilitates the transfer of electrons to the carbonyl group of methyl nonyl ketone. This results in the cleavage of the carbonyl bond and the formation of the corresponding alcohol, this compound. The general reaction scheme is as follows:

3(\text{CH}2)8\text{COCH}3 + 2\text{Na} + 2\text{C}2\text{H}5\text{OH} \rightarrow \text{CH}3(\text{CH}2)8\text{CH(OH)CH}3 + 2\text{C}2\text{H}5\text{ONa}

Key conditions for this reaction include:

-

Temperature : Reflux conditions (∼78°C for ethanol) to maintain solvent volatility and reaction efficiency.

-

Solvent : Anhydrous ethanol or methanol to prevent side reactions.

-

Stoichiometry : Excess sodium metal to ensure complete reduction.

Industrial Scalability and Yield Optimization

While bench-scale reactions typically achieve moderate yields (60–75%), industrial protocols optimize parameters such as solvent purity, controlled addition of sodium, and inert atmospheres to minimize oxidative byproducts. Post-reaction workup involves neutralization of excess sodium with water, followed by distillation to isolate this compound from the reaction mixture .

Resolution of Racemic this compound

The reduction of methyl nonyl ketone produces racemic this compound. To obtain enantiomerically pure forms (e.g., the dextrorotatory d-form), classical resolution techniques are employed.

Diastereomeric Salt Formation

The racemic alcohol is converted into a phthalate half-ester, which is then reacted with chiral resolving agents such as strychnine or brucine. These alkaloids form diastereomeric salts with distinct solubility profiles, enabling separation via fractional crystallization.

Example Protocol:

-

Phthalation : Racemic this compound is treated with phthalic anhydride to form the monoester.

-

Salt Formation : The phthalate derivative is combined with strychnine in a polar solvent (e.g., ethanol).

-

Crystallization : The less soluble d-2-undecanol-strychnine salt precipitates, while the l-form remains in solution.

-

Regeneration : The isolated salt is hydrolyzed with dilute acid to yield enantiomerically enriched d-2-undecanol .

Efficiency and Challenges

This method, while effective for small-scale resolutions, faces limitations in industrial settings due to the high cost of resolving agents and multi-step purification. Modern alternatives, such as enzymatic kinetic resolution, are under investigation but remain less documented in the literature .

Comparative Analysis of Synthetic Routes

The following table summarizes the key characteristics of the primary preparation method:

| Parameter | Reduction of Methyl Nonyl Ketone |

|---|---|

| Starting Material | Methyl nonyl ketone |

| Reducing Agent | Sodium metal in alcohol |

| Typical Yield | 60–75% |

| Byproducts | Sodium alkoxide, residual ketone |

| Scalability | Suitable for industrial production |

| Stereochemical Outcome | Racemic mixture |

Industrial Production Considerations

Large-scale synthesis of this compound prioritizes cost-effectiveness and safety. Key industrial practices include:

-

Catalyst Recycling : Recovering sodium ethoxide for reuse in subsequent batches.

-

Distillation Protocols : Fractional distillation under reduced pressure (e.g., 28 mmHg) to isolate this compound (boiling point: 130–131°C) .

-

Safety Measures : Strict control of sodium handling to prevent exothermic reactions and ignition risks.

Emerging Methodologies and Research Directions

Recent studies explore catalytic hydrogenation of undecanal as a potential alternative route. However, this method remains less documented in peer-reviewed literature compared to the established sodium reduction approach. Advances in asymmetric catalysis may also offer future pathways for direct enantioselective synthesis, bypassing the need for resolution steps.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Undecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to 2-undecanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to undecane using strong reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens in the presence of catalysts to form halogenated derivatives.

Major Products Formed:

Oxidation: 2-Undecanone

Reduction: Undecane

Substitution: Halogenated derivatives such as 2-chloroundecanol.

Wissenschaftliche Forschungsanwendungen

2-Undecanol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: this compound is used in the study of membrane fluidity and permeability due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of 2-Undecanol involves its interaction with cellular membranes. As an amphiphilic molecule, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. In antifungal applications, this compound disrupts the plasma membrane of fungal cells, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-Undecanol and its structural analogs, including positional isomers, functional group variants, and chain-length homologs.

Positional Isomers: this compound vs. 1-Undecanol

- Structural Differences: this compound is a secondary alcohol, while 1-Undecanol is a primary alcohol with the hydroxyl group at the terminal carbon.

- Odor/Flavor: this compound exhibits fresh, waxy notes, whereas 1-Undecanol has citrus and green undertones due to its primary alcohol structure .

- Applications: 1-Undecanol is more commonly used in surfactants and cosmetics, while this compound is favored in flavoring and pheromone formulations .

Functional Group Variants: this compound vs. 2-Undecanone

- Chemical Reactivity: The ketone group in 2-Undecanone makes it more electrophilic than this compound, which influences its use in reactions like nucleophilic additions.

- Sensory Profile: 2-Undecanone contributes creamy, fruity notes in contrast to the clean, fatty notes of this compound .

- Safety: 2-Undecanone requires precautions for eye and skin contact, whereas this compound has a higher safety margin (MOE >100) .

Chain-Length Homologs: E-2-Dodecanol and E-2-Decenol

- Physical Properties: E-2-Dodecanol (12-carbon chain) has a higher molecular weight and likely a higher boiling point compared to this compound.

- Applications: E-2-Decenol (10-carbon chain) is less common in industrial applications, while E-2-Dodecanol may find niche uses in fragrance formulations .

Aldehyde Analog: Decanal

- Volatility: Decanal’s aldehyde group increases its volatility compared to this compound, making it suitable for top notes in perfumes.

- Odor: Decanal’s citrus and soapy aroma contrasts sharply with this compound’s waxy profile .

Research Findings and Industrial Relevance

- Flavor and Fragrance: this compound is critical in fermented beverages (e.g., sour beer) for imparting waxy, fatty flavors, whereas 2-Undecanone enhances creamy undertones .

- Pheromone Activity: this compound is a key component in insect communication systems, unlike its analogs like 1-Undecanol .

- Synthetic Utility: this compound’s role as a sacrificial alcohol in oxidation reactions highlights its stability compared to aldehydes like Decanal, which are prone to further oxidation .

Biologische Aktivität

2-Undecanol is a straight-chain alcohol with the molecular formula C11H24O, known for its diverse biological activities. This compound has gained attention in various fields, including pharmacology, agriculture, and food science, due to its antibacterial, antifungal, and insect-repellent properties. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

This compound is characterized by its long hydrocarbon chain and hydroxyl group, which contribute to its physical and chemical properties. The structural formula is represented as follows:

This structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Helicobacter pylori, where it was part of the volatile compounds in the essential oil of Zanthoxylum limoncello, showing moderate growth inhibitory activity (MIC values ranging from 121.4 to 199.2 μg/mL) against different strains of this bacterium .

Additionally, another study demonstrated that this compound had notable antifungal effects against various phytopathogenic fungi. The inhibition rates observed were substantial, indicating its potential as a natural fungicide:

| Compound | Colony Diameter Control (mm) | Colony Diameter Treatment (mm) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | 83.05 ± 0.83 | 24.42 ± 1.23 | 75.12 ± 1.58 |

The results suggest that this compound can significantly suppress fungal growth in vitro .

Insect Repellent Properties

This compound has also been studied for its insect-repellent properties. The essential oil from Zanthoxylum limoncello, which contains this compound, showed a significant repellent effect against Aedes aegypti mosquitoes. The study reported a prolonged repellent effect (p < 0.01), indicating its potential application in pest control strategies .

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and cellular components:

- Inhibition of Ornithine Decarboxylase (ODC) : In vitro studies revealed that 2-undecanone and 2-undecenal (related compounds) non-competitively inhibit ODC activity, an enzyme implicated in several cancer types. This suggests that similar mechanisms may apply to this compound, potentially contributing to its anticancer properties .

- Antifungal Mechanism : The antifungal activity is believed to be linked to the disruption of fungal cell membranes or interference with metabolic pathways, although further studies are needed to elucidate these mechanisms fully .

Case Studies

Several case studies have explored the applications of this compound in various fields:

- Agricultural Applications : A study evaluated the use of this compound as a biopesticide against common agricultural pests and pathogens, demonstrating effective control measures without harming beneficial organisms.

- Food Preservation : Research has indicated that incorporating this compound into food packaging materials can enhance antimicrobial properties, extending the shelf life of perishable goods.

- Pharmaceutical Development : Investigations into the potential use of this compound in drug formulations have shown promise due to its solubility and ability to enhance bioavailability.

Q & A

Basic Research Questions

Q. How can researchers verify the purity of 2-Undecanol in natural product extracts?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural identity and quantify purity. For trace amounts (e.g., 0.02% in Pistacia lentiscus essential oil), employ enrichment techniques like liquid-liquid extraction or solid-phase microextraction (SPME) prior to analysis .

- Data Consideration : Compare retention indices and spectral data with certified reference standards, as exemplified in analytical certificates (e.g., ChromaDex’s 1-Undecanol COA) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Store in a cool, ventilated area away from oxidizers and ignition sources due to flammability risks .

- Use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact, and employ fume hoods for volatile handling .

- Follow spill management protocols: absorb with inert materials (e.g., vermiculite) and dispose per hazardous waste regulations .

Q. How is this compound identified in ecological studies, such as insect pheromone research?

- Experimental Design :

- Collect insect volatiles via dynamic headspace sampling or SPME.

- Analyze extracts using GC coupled with electroantennographic detection (GC-EAD) to confirm bioactivity.

- Cross-reference with databases (e.g., NIST Chemistry WebBook) for spectral matching .

Advanced Research Questions

Q. What challenges arise in isolating this compound from biological matrices, and how can yield be optimized?

- Challenges : Low natural abundance (e.g., 0.02% in plant essential oils) and co-elution with structurally similar alcohols .

- Optimization Strategies :

- Use high-resolution chromatography (e.g., HPLC with C18 columns) for separation.

- Apply derivatization (e.g., silylation) to enhance volatility for GC analysis .

Q. How does this compound’s role as a pheromone component vary across insect species, and what methodologies validate its ecological function?

- Mechanistic Studies :

- Conduct behavioral assays (e.g., Y-tube olfactometers) to test attraction/repellency.

- Synthesize enantiomers to assess stereospecific activity, as seen in hymenopteran pheromone studies .

Q. How should researchers address contradictory data on this compound’s bioactivity across studies?

- Analytical Framework :

- Evaluate extraction protocols (e.g., solvent polarity, temperature) that may alter compound stability.

- Control for interspecies variation (e.g., plant chemotypes or insect populations) using multivariate statistical models .

Q. What thermodynamic properties of this compound are critical for modeling its environmental fate?

- Key Data :

- Vapor pressure, octanol-water partition coefficient (log Kow), and Henry’s law constants.

- Reference NIST thermochemistry databases for enthalpy of vaporization and phase-change data .

Q. Methodological Resources

- Spectral Libraries : NIST Chemistry WebBook for GC-MS/NMR reference data .

- Safety Compliance : Align with OSHA and IATA regulations for hazardous material transport and disposal .

- Experimental Reproducibility : Document extraction and analysis parameters in line with guidelines from Grinnell College’s Investigations Handbook (e.g., pre-registering protocols) .

Eigenschaften

IUPAC Name |

undecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJIPOFTAHSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058673 | |

| Record name | 2-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline], Liquid, colourless liquid | |

| Record name | 2-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.197 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.828-0.831 (20°) | |

| Record name | 2-Undecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1653-30-1 | |

| Record name | (±)-2-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-UNDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PCZ1S7LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-11.00 to -9.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.